Panduratin A Demonstrates Superior Potency Against Clinical Staphylococcus Isolates Compared to Thymol
In a study directly comparing antimicrobial agents against clinical staphylococcal isolates, panduratin A exhibited a Minimum Inhibitory Concentration at which 90% of bacteria were inhibited (MIC₉₀) of 1 μg/mL. This potency was substantially greater than that of thymol, a well-known antistaphylococcal natural compound, which had MIC values of ≤512 μg/mL [1]. The study included 27 MRSA, 27 MSSA, 28 MRCNS, and 26 MSCNS isolates, demonstrating a broad and potent effect against various resistant and susceptible strains [1].
| Evidence Dimension | Antibacterial activity (MIC₉₀) |
|---|---|
| Target Compound Data | 1 μg/mL |
| Comparator Or Baseline | Thymol: ≤512 μg/mL |
| Quantified Difference | Panduratin A is >512 times more potent |
| Conditions | Broth microdilution assay against 108 clinical Staphylococcus isolates (MRSA, MSSA, MRCNS, MSCNS) |
Why This Matters
This >500-fold potency advantage against clinically relevant and drug-resistant strains provides a strong rationale for selecting panduratin A over thymol in antimicrobial research or development programs.
- [1] Rukayadi Y, et al. In Vitro Activities of Panduratin A against Clinical Staphylococcus Strains. Antimicrob Agents Chemother. 2009 Oct;53(10):4529-32. View Source
